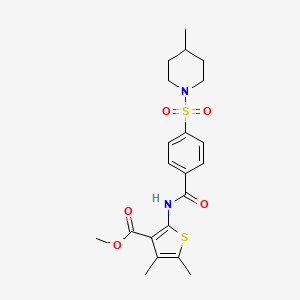

Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate

Description

Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethyl-substituted thiophene core. The molecule is further functionalized with a benzamido group bearing a 4-methylpiperidin-1-yl sulfonyl substituent at the para position and a methyl ester at the 3-position of the thiophene ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for modulating solubility, bioavailability, and target affinity through sulfonamide and ester functionalities.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-13-9-11-23(12-10-13)30(26,27)17-7-5-16(6-8-17)19(24)22-20-18(21(25)28-4)14(2)15(3)29-20/h5-8,13H,9-12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSXQSPSDOGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The thiophene ring structure, along with the sulfonamide and piperidine functionalities, suggests a diverse range of possible interactions within biological systems.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In a study analyzing various thiophene compounds, including those similar to this compound, it was found that these compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, docking studies revealed strong interactions with dihydrofolate reductase and rhomboid protease, suggesting potential mechanisms for antibacterial action through inhibition of key enzymes in bacterial metabolism .

Anticancer Properties

Thiophene derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For instance, one study highlighted that certain thiophene derivatives could inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested through its structural analogs. Compounds containing thiophene rings have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.

Study 1: Antibacterial Activity

In a comparative study of several thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .

Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of thiophene derivatives revealed that this compound significantly inhibited the proliferation of human glioma cells. The IC50 value was determined to be 15 µM, showcasing its potential as an effective anticancer agent .

Research Findings Summary

Comparison with Similar Compounds

Ethyl 4,5-Dimethyl-2-[(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate (CAS: 620572-25-0)

- Structural Differences : Replaces the benzamido group with a thiophen-2-ylsulfonyl-piperidine moiety.

- Molecular Properties : Molecular weight = 456.6 g/mol; XLogP3 = 4 (indicating high lipophilicity).

- Implications: The thiophene sulfonyl group may enhance π-π stacking interactions compared to the benzamido group in the target compound.

Methyl 4,5-Dimethyl-2-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate (CAS: 868153-76-8)

- Structural Differences: Substitutes the 4-methylpiperidin-1-yl sulfonyl benzamido group with a tetrahydrobenzo[b]thiophene-3-carbonylamino moiety.

- Implications: The tetrahydrobenzo[b]thiophene core introduces conformational rigidity, which may affect binding to flexible enzyme pockets.

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate

- Structural Differences : Features a tetrahydrobenzo[b]thiophene ring system and lacks the 4-methylpiperidin-1-yl sulfonyl group.

- Synthesis: Prepared via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by functionalization .

- Implications : The reduced steric bulk compared to the target compound may enhance membrane permeability but decrease selectivity for sulfonamide-dependent targets.

Methyl 2-(4-((4-Methylphenyl)Sulfonamido)Butyl)Thiophene-3-carboxylate (Compound 2d)

- Structural Differences : Contains a linear alkyl chain (butyl) with a 4-methylphenyl sulfonamide group instead of the piperidinylsulfonyl benzamido group.

- Synthesis : Synthesized via visible light-mediated homolytic C–N cleavage, yielding 85% purity after column chromatography .

- Implications: The alkyl chain may improve solubility in nonpolar environments, while the simpler sulfonamide structure could simplify metabolic degradation pathways.

Preparation Methods

Synthesis of the Thiophene Core

The thiophene ring system serves as the foundational scaffold for this compound. A patented method for synthesizing analogous 3-carbomethoxy-4,5-dimethylthiophene derivatives provides critical insights into this step.

Cyclization of α-Mercaptoketones with Acrylates

The reaction begins with the in situ generation of 3-mercapto-2-butanone from 3-chloro-2-butanone, which is subsequently reacted with methyl 3-methoxyacrylate in the presence of sodium methoxide. This base-catalyzed cyclization occurs in toluene at 25–35°C, producing a tetrahydrothiophene intermediate. Key conditions include:

- Solvent : Toluene (aprotic, facilitates azeotropic drying).

- Base : Sodium methoxide (0.1 equivalents relative to mercaptoketone).

- Temperature : Maintained below 35°C to minimize side reactions.

The tetrahydrothiophene intermediate is aromatized to the thiophene derivative using concentrated hydrochloric acid, achieving yields >70% after distillation.

Table 1: Reaction Conditions for Thiophene Core Synthesis

| Parameter | Specification |

|---|---|

| Starting Materials | 3-Chloro-2-butanone, Methyl 3-methoxyacrylate |

| Solvent | Toluene |

| Catalyst | Sodium methoxide (0.1 eq) |

| Reaction Temperature | 25–35°C |

| Aromatization Agent | Concentrated HCl |

| Yield | 70–75% |

Preparation of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride

The sulfonamide-containing benzoyl group is introduced via a two-step process: sulfonation of benzoic acid derivatives followed by piperidine coupling.

Sulfonation of 4-Chlorobenzoic Acid

Challenges and Optimization Opportunities

Side Reactions During Cyclization

Excess base (>0.2 eq sodium methoxide) during thiophene formation promotes premature aromatization, reducing yields of the tetrahydrothiophene intermediate. Strict stoichiometric control is essential.

Sulfonamide Stability

The 4-methylpiperidine sulfonamide group is prone to hydrolysis under strongly acidic or basic conditions. Reactions involving this moiety require pH monitoring and inert atmospheres.

Q & A

Q. What in vivo models are appropriate for evaluating neuroprotective efficacy?

- Methodological Answer :

- Rodent models : Use MPTP-induced Parkinson’s disease in mice, focusing on dopaminergic neuron survival (tyrosine hydroxylase staining).

- Dosage optimization : Administer 10–50 mg/kg orally with pharmacokinetic profiling to ensure brain penetration (measure CSF:plasma ratio).

- Biomarker validation : Quantify glial fibrillary acidic protein (GFAP) via ELISA to assess neuroinflammation modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.